Diazaphilonic acid

Telomerase Cancer Biology Natural Products

Diazaphilonic acid is a dimeric azaphilone from Talaromyces flavus. Its unique [4+2] cycloaddition scaffold enables selective inhibition of human telomerase (complete at 50 μM) and Tth DNA polymerase (IC50 2.6 μg/mL), without antibacterial confounding effects. - Selective telomerase inhibition for cancer immortalization studies. - Tth DNA polymerase inhibition for controlled amplification assays. - Dimeric architecture for natural product SAR studies. Supplied as a yellow powder with full Certificate of Analysis. Use COA-stated conditions; ship at ambient or blue ice.

Molecular Formula C42H32O18
Molecular Weight 824.7 g/mol
Cat. No. B1240761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazaphilonic acid
Synonymsdiazaphilonic acid
Molecular FormulaC42H32O18
Molecular Weight824.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C4C(C(CC5=C4C6=CC(=O)C(C(=O)C6=CO5)(C)OC(=O)C7=C(C=C(C=C7C)O)O)C(=O)O)C(=O)O)C)O)O
InChIInChI=1S/C42H32O18/c1-15-5-18(43)9-24(45)30(15)39(55)59-41(3)28(47)8-17-7-26(57-13-22(17)35(41)49)34-32-20-12-29(48)42(4,60-40(56)31-16(2)6-19(44)10-25(31)46)36(50)23(20)14-58-27(32)11-21(37(51)52)33(34)38(53)54/h5-10,12-14,21,33-34,43-46H,11H2,1-4H3,(H,51,52)(H,53,54)
InChIKeyAVQJCGDWAMKGEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diazaphilonic Acid Technical Specifications


Diazaphilonic acid (CAS: 230287-51-1, C42H32O18, MW: 824.7 g/mol) is a dimeric azaphilone natural product isolated from the fungal strain Talaromyces flavus PF1195 [1]. It belongs to the mitorubrin subclass of azaphilones and is structurally defined as the [4+2] dimer of mitorubrinic acid [2]. The compound is a yellow powder soluble in organic solvents such as DMSO and methanol, with a recommended storage condition of -20°C for long-term stability [3].

Telomerase inhibition pathway probe
DNA polymerase inhibition research fit
Dimeric azaphilone architecture studies

Non-Substitutability of Diazaphilonic Acid


Within the azaphilone family, subtle structural variations—particularly oxidation state differences in the side chain and dimerization status—profoundly alter biological target profiles and potency [1]. While monomeric mitorubrinic acid inhibits trypsin (IC50 = 41 μM) and exhibits weak antifungal morphogenic activity, diazaphilonic acid displays no antibacterial activity yet specifically inhibits Tth DNA polymerase (IC50 = 2.6 μg/mL) and human telomerase (complete inhibition at 50 μM) [2]. This target divergence, coupled with its unique dimeric architecture arising from a [4+2] cycloaddition, renders diazaphilonic acid non-interchangeable with monomeric analogs for telomerase- or DNA polymerase-focused research applications [1][2].

Target profile
Telomerase / DNA polymerase inhibition
Monomeric mitorubrinic acid inhibits trypsin; target divergence may limit transfer
Architecture
Dimeric [4+2] cycloadduct
Monomer scaffold; activity not interchangeable without validation

Diazaphilonic Acid Comparative Evidence


Telomerase Inhibition vs. Trypsin Selectivity

Diazaphilonic acid achieves complete inhibition of MTI (human leukemia) telomerase activity at a concentration of 50 μM [1]. In contrast, its monomeric counterpart, mitorubrinic acid, does not exhibit significant telomerase inhibition at comparable concentrations but instead acts as a trypsin inhibitor (IC50 = 41 μM) [2]. This divergent target engagement directly results from the dimeric [4+2] cycloadduct structure of diazaphilonic acid, which is absent in mitorubrinic acid.

Telomerase Activity
Head-to-head
Complete inhibition at 50 μM vs. no significant inhibition (mitorubrinic acid)
Supports telomerase probe selection context
MTI human leukemia TRAP assay
Telomerase Cancer Biology Natural Products

Tth DNA Polymerase Inhibition Lacking in Monomers

Diazaphilonic acid inhibits Tth DNA polymerase with an IC50 value of 2.6 μg/mL [1]. This DNA amplification inhibitory activity is not shared by mitorubrinic acid or other monomeric mitorubrins, which instead inhibit trypsin or geranylgeranyltransferase I (GGTase I) [2]. The DNA polymerase inhibition is attributed to the unique dimeric scaffold of diazaphilonic acid, which may interact with the enzyme's DNA-binding cleft.

DNA Pol. Inhibition
Head-to-head
IC50 2.6 μg/mL (Tth polymerase)
Supports DNA polymerase inhibition study context
Not observed in monomeric mitorubrins
DNA Polymerase Enzyme Inhibition Molecular Biology

Lack of Antibacterial Activity vs. Broad-Spectrum Azaphilones

Diazaphilonic acid has been explicitly reported to have no antibacterial activity against standard bacterial strains [1]. In contrast, many other azaphilones—such as multiformins from Hypoxylon multiforme—exhibit strong, non-selective antimicrobial effects [2]. This negative selectivity confirms that diazaphilonic acid's bioactivity is restricted to telomerase and DNA polymerase, minimizing off-target antibacterial effects that could confound cellular studies.

Antibacterial Activity
Class-level
No activity (MIC >100 μg/mL) vs. MIC 0.5–4 μg/mL (multiformins)
Supports target-specificity in cell models
Reduces off-target antibacterial confounding
Antibacterial Selectivity Natural Products

Dimeric Architecture and Distinct Properties

Diazaphilonic acid is a [4+2] dimer of mitorubrinic acid, with a molecular weight of 824.7 g/mol and a complex C42H32O18 formula [1]. In contrast, monomeric mitorubrinic acid has a molecular weight of approximately 412 g/mol (C21H18O9). The dimeric structure not only doubles the molecular size but also creates a rigid, cage-like conformation that restricts rotational freedom, potentially influencing target binding kinetics and cellular permeability relative to monomeric azaphilones [2].

Molecular Architecture
Reported
Dimeric [4+2] cycloadduct; MW 824.7 vs. ~412 (monomer)
May influence target binding and permeability
Structural basis for functional divergence
Dimer Structure-Activity Relationship Drug Discovery

Diazaphilonic Acid Research & Industrial Applications


Telomerase-Targeted Cancer Biology and Senescence Studies

Diazaphilonic acid achieves complete inhibition of human telomerase at 50 μM [1]. This makes it a valuable tool compound for investigating telomerase-dependent immortalization in cancer cell lines, as well as for studying telomere shortening and cellular senescence pathways. Its lack of antibacterial activity minimizes confounding variables in long-term cell culture experiments.

DNA Polymerase Inhibition and Amplification Control

With an IC50 of 2.6 μg/mL against Tth DNA polymerase [2], diazaphilonic acid serves as a selective inhibitor of DNA amplification. This property is particularly relevant for research involving thermostable DNA polymerases in PCR or isothermal amplification assays, where controlled inhibition may be required.

Comparative Structural Biology of Dimeric vs. Monomeric Azaphilones

As a [4+2] dimer of mitorubrinic acid [3], diazaphilonic acid provides a unique scaffold for structure-activity relationship (SAR) studies exploring how dimerization alters target engagement, potency, and physicochemical properties relative to monomeric azaphilones. Researchers investigating natural product dimers can use diazaphilonic acid as a reference compound.

Dermatological Hair Growth Modulation Research

The compound is cited in patent literature as a telomerase inhibitor for potential use in reducing hair growth [4]. While not a therapeutic claim, this indicates its utility in dermatological research models exploring telomerase modulation in hair follicle biology.

Application
Selection Property
Validation Focus
Telomere maintenance research
Telomerase inhibition context
Telomerase activity endpoint review
DNA polymerase inhibition studies
DNA polymerase selectivity
Amplification control endpoint validation
Dimeric natural product SAR
Dimerization architecture
Comparative target engagement review
Hair follicle biology studies
Telomerase modulation in hair follicle models
Hair growth-related endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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